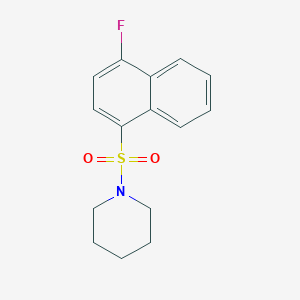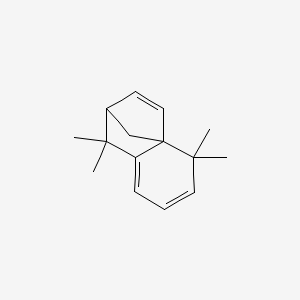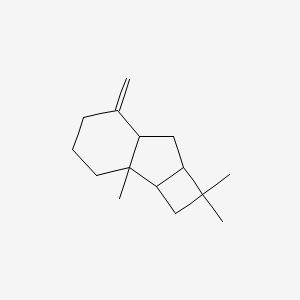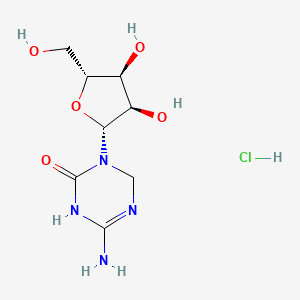
2'-O-Acetylerythromycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythromycin acistrate is an aminoglycoside.
Applications De Recherche Scientifique
Antibacterial Activity
A study by Tanikawa et al. (2003) synthesized a series of acylides, including derivatives of erythromycin, which displayed significant potent antibacterial activity. These compounds were effective against both Gram-positive pathogens, including resistant strains, and Gram-negative pathogens like H. influenzae (Tanikawa et al., 2003).
Puromycin Research
While not directly about 2'-O-Acetylerythromycin A, a study by Aviner (2020) discussed puromycin, a similar antibiotic. Puromycin has diverse applications in probing protein synthesis across various model systems, including cell-free translation and whole animals. Modifications of puromycin, like acetylation, enable a range of research applications (Aviner, 2020).
Analytical Methods for Erythromycin Derivatives
Laakso et al. (1990) developed a chromatographic method for determining plasma concentrations of erythromycin and its derivatives, including 2'-acetylerythromycin. This method is significant for pharmacokinetic studies and has shown good precision and accuracy (Laakso et al., 1990).
Impurity Profiling in Antibiotics
Morgan et al. (1990) utilized high-performance liquid chromatography to identify impurities in clarithromycin, a related antibiotic. This method aids in understanding the stability and purity of antibiotics like erythromycin derivatives (Morgan et al., 1990).
Bacteriocin Functions and Applications
Research by Chikindas et al. (2018) on bacteriocins, antimicrobial peptides produced by bacteria, reveals their potential as next-generation antibiotics. These findings could be relevant to erythromycin derivatives in exploring new antimicrobial strategies (Chikindas et al., 2018).
Immunomodulatory Effects of Macrolides
A study by Morikawa et al. (1994) examined the immunomodulatory effects of macrolide antibiotics, which could be applicable to erythromycin derivatives. These findings are relevant in understanding how such antibiotics can modulate immune responses, potentially useful in various clinical settings (Morikawa et al., 1994).
Antiviral Applications in COVID-19
Yacouba et al. (2021) and La Scola et al. (2020) explored the repurposing of antibiotics like azithromycin (a macrolide antibiotic similar to erythromycin) in COVID-19 treatment. These studies highlight the potential antiviral applications of macrolide antibiotics, which could extend to erythromycin derivatives (Yacouba et al., 2021); (La Scola et al., 2020).
Propriétés
Numéro CAS |
992-69-8 |
|---|---|
Nom du produit |
2'-O-Acetylerythromycin A |
Formule moléculaire |
C39H69NO14 |
Poids moléculaire |
776 g/mol |
Nom IUPAC |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C39H69NO14/c1-15-27-39(11,47)32(43)21(4)29(42)19(2)17-37(9,46)34(54-36-31(51-25(8)41)26(40(12)13)16-20(3)49-36)22(5)30(23(6)35(45)52-27)53-28-18-38(10,48-14)33(44)24(7)50-28/h19-24,26-28,30-34,36,43-44,46-47H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,26+,27-,28+,30+,31-,32-,33+,34-,36+,37-,38-,39-/m1/s1 |
Clé InChI |
CVBHEIRZLPKMSH-SNWVVRALSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |
Synonymes |
2'-acetyl erythromycin stearate salt erythromycin 2'-acetate erythromycin acistrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



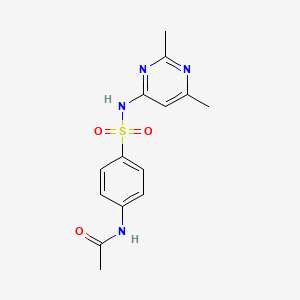
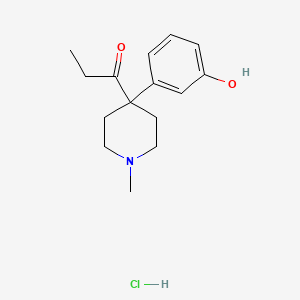
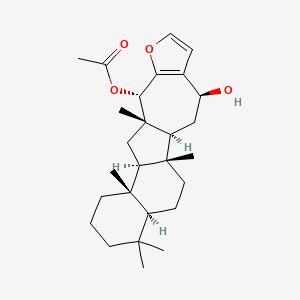

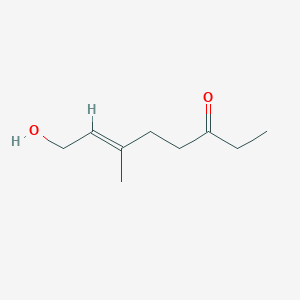
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)
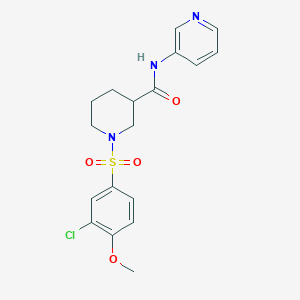
![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)
![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)

